molecular formula C10H6BrClN2O B1440530 4-(3-Bromophenoxy)-2-chloropyrimidine CAS No. 956039-62-6

4-(3-Bromophenoxy)-2-chloropyrimidine

Cat. No. B1440530
CAS RN: 956039-62-6
M. Wt: 285.52 g/mol
InChI Key: DMERUVIIZWJDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenoxy)-2-chloropyrimidine is a heterocyclic aromatic compound that is a derivative of pyrimidine. It is a white crystalline solid, soluble in organic solvents and has a melting point of 170 °C. 4-(3-Bromophenoxy)-2-chloropyrimidine has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of organic compounds, as well as for the preparation of biologically active compounds. In addition, 4-(3-Bromophenoxy)-2-chloropyrimidine has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Optimization of Pyrimidine Derivatives for Anticancer Applications

Research highlights the synthesis of pyrimidine derivatives, such as 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, which are crucial intermediates in the development of small molecule anticancer drugs. These compounds are synthesized through methods involving cyclization, chlorination, and nucleophilic substitution, with the structure confirmed by spectroscopic techniques. The optimization of these synthesis methods aims to improve yields, demonstrating the compound's significance in medicinal chemistry for cancer treatment (Zhihui Zhou et al., 2019).

Development of Antiviral Agents

Pyrimidine compounds have been explored for their antiviral properties. For instance, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been synthesized and evaluated for inhibitory activity against DNA and RNA viruses. These compounds showed significant activity against retroviruses, including human immunodeficiency virus (HIV), highlighting their potential as antiviral agents. This research demonstrates the versatility of pyrimidine derivatives in developing treatments for viral infections (D. Hocková et al., 2003).

Environmental Impact and Disinfection Byproducts

The transformation of bromophenols, related to chloropyrimidine compounds during chlorination processes, has been studied to understand their fate in water treatment. These studies provide insights into the environmental impact of bromophenol derivatives, their transformation products, and the reaction mechanisms involved. Understanding these processes is crucial for assessing the safety and effectiveness of water disinfection practices and mitigating potential environmental risks (Wenrui Xiang et al., 2020).

Innovative Synthetic Methods for Heterocyclic Compounds

Research has also focused on developing new synthetic methods for heterocyclic compounds, including those involving chloropyrimidines. Techniques such as microwave-based synthesis have been employed to create novel thienopyrimidine bioisosteres, demonstrating the importance of innovative approaches in synthesizing complex heterocyclic structures efficiently. These methods are pivotal for advancing the synthesis of compounds with potential pharmaceutical applications (M. Phoujdar et al., 2008).

Future Directions

The future directions for “4-(3-Bromophenoxy)-2-chloropyrimidine” are not clear from the available information .

properties

IUPAC Name

4-(3-bromophenoxy)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERUVIIZWJDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenoxy)-2-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenoxy)-2-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenoxy)-2-chloropyrimidine
Reactant of Route 3
Reactant of Route 3
4-(3-Bromophenoxy)-2-chloropyrimidine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromophenoxy)-2-chloropyrimidine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromophenoxy)-2-chloropyrimidine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromophenoxy)-2-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.